molecular formula C19H15N3O2 B12019620 2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 355815-77-9

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B12019620
CAS No.: 355815-77-9
M. Wt: 317.3 g/mol
InChI Key: KPEBMDDQLJROSJ-DEDYPNTBSA-N
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Description

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthylmethylene group, a hydrazino group, and a phenylacetamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 1-naphthaldehyde with hydrazine hydrate, followed by the reaction with phenylacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological macromolecules, leading to alterations in their function. Additionally, the naphthylmethylene group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(1-Naphthylmethylene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
  • 2-Methyl-N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.

Properties

CAS No.

355815-77-9

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N'-[(E)-naphthalen-1-ylmethylideneamino]-N-phenyloxamide

InChI

InChI=1S/C19H15N3O2/c23-18(21-16-10-2-1-3-11-16)19(24)22-20-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,23)(H,22,24)/b20-13+

InChI Key

KPEBMDDQLJROSJ-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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